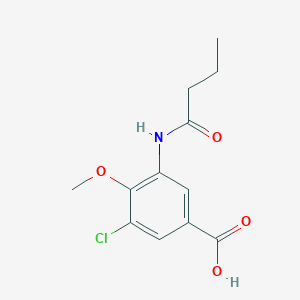
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid, also known as BACM, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. BACM is a benzoic acid derivative that is widely used in the synthesis of biologically active compounds. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and proteins involved in cell signaling pathways. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to inhibit the growth of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has several advantages as a research tool. The compound is relatively easy to synthesize and is commercially available. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to exhibit a broad range of biological activities, making it a versatile compound for drug development. However, the limitations of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid. One potential area of research is the development of new antibiotics based on the structure of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid. Another area of research is the investigation of the compound's potential as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to fully understand the mechanism of action of 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid and to determine its potential toxicity in humans.
Synthesis Methods
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-hydroxybenzoic acid with butanoyl chloride, followed by the reaction of the resulting intermediate with methoxyamine hydrochloride. The final product is obtained through the reaction of the intermediate with thionyl chloride.
Scientific Research Applications
3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has been extensively studied for its potential use in drug development. The compound has been found to exhibit antibacterial, antifungal, and anticancer activities. 3-(Butanoylamino)-5-chloro-4-methoxybenzoic acid has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
3-(butanoylamino)-5-chloro-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H14ClNO4/c1-3-4-10(15)14-9-6-7(12(16)17)5-8(13)11(9)18-2/h5-6H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
LRMJQFVGNJBOKZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC(=C1)C(=O)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243459.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)